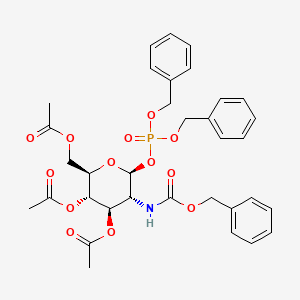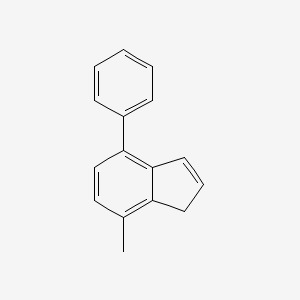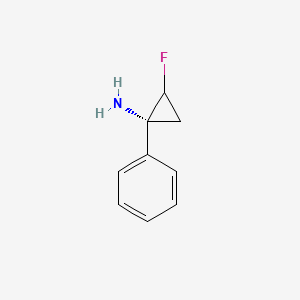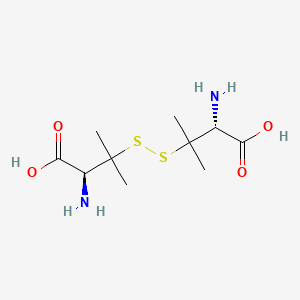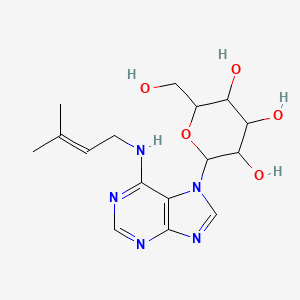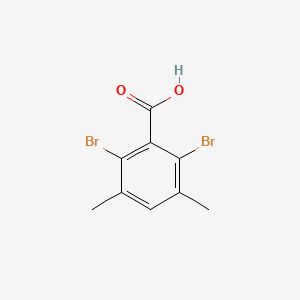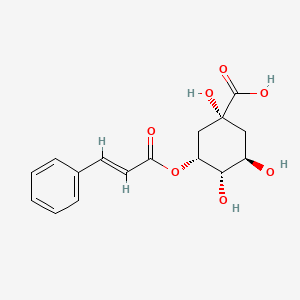
alpha-Costol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Costol is a natural compound with the chemical formula C15H24O and a molecular weight of 220.35 g/mol . It is a derivative of mannitol and has been found to possess potential anticancer properties. This compound acts as a kinase inhibitor, which can help prevent the growth and spread of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Costol involves several steps, starting from mannitol. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound can be derived from natural sources, such as certain plants .
Industrial Production Methods
Given its potential therapeutic applications, research and development efforts are likely focused on optimizing extraction and purification processes from natural sources .
Chemical Reactions Analysis
Types of Reactions
Alpha-Costol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Alpha-Costol has shown promising results in various scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibition and other biochemical pathways.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth.
Industry: Potential use in the development of new anticancer drugs and other therapeutic agents.
Mechanism of Action
Alpha-Costol exerts its effects primarily through kinase inhibition. It acts by binding to specific kinase enzymes, thereby preventing their activity. This inhibition can lead to the induction of apoptosis in cancer cells, effectively causing their death . The molecular targets and pathways involved include various kinase enzymes that play a role in cell growth and proliferation .
Comparison with Similar Compounds
Alpha-Costol can be compared with other similar compounds, such as:
Beta-Costol: Another derivative of mannitol with similar anticancer properties.
Gamma-Costol: Also a derivative of mannitol, known for its potential therapeutic applications.
Uniqueness
This compound is unique due to its specific mechanism of action as a kinase inhibitor and its potential to induce apoptosis in cancer cells . This sets it apart from other similar compounds that may have different mechanisms of action or therapeutic applications .
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11-5-4-7-15(3)8-6-13(9-14(11)15)12(2)10-16/h5,13-14,16H,2,4,6-10H2,1,3H3/t13-,14+,15-/m1/s1 |
InChI Key |
MTJCJJFCDOSALI-QLFBSQMISA-N |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(=C)CO)C |
Canonical SMILES |
CC1=CCCC2(C1CC(CC2)C(=C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)

